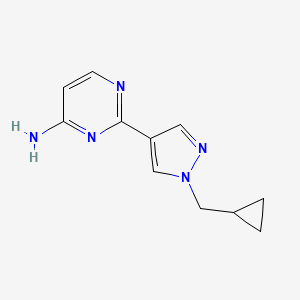

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-[1-(cyclopropylmethyl)pyrazol-4-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c12-10-3-4-13-11(15-10)9-5-14-16(7-9)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZTRUGKSYJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)C3=NC=CC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183609 | |

| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643499-70-0 | |

| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643499-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the construction of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the reaction of cyclopropylmethyl hydrazine with an appropriate pyrimidine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-pyrimidine compounds .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its role in modulating biological pathways, particularly those involving enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote disease progression. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The cyclopropylmethyl group in the target compound likely confers greater metabolic stability than methyl groups (e.g., in Compound 17) due to reduced susceptibility to oxidative metabolism .

Pyrimidine Functionalization : The presence of an amine at C4 (vs. chlorine in CAS 1462286-01-6) may enhance hydrogen-bonding interactions with kinase ATP-binding pockets .

Biological Activity : Analogous compounds exhibit kinase inhibition (e.g., CDK2 in Compound 17, IC₅₀ = 0.12 μM), suggesting the target compound may share similar mechanisms .

Physicochemical Properties:

Biological Activity

2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various disease pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine ring, which are both significant in medicinal chemistry. The presence of the cyclopropylmethyl group enhances its binding affinity and selectivity towards certain molecular targets, potentially improving its efficacy as a therapeutic agent .

The primary mechanism of action for this compound involves its interaction with protein kinases . It binds to the active sites of these enzymes, inhibiting their activity and disrupting signaling pathways that contribute to disease progression. This inhibition can lead to:

- Reduced cell proliferation

- Increased apoptosis in cancer cells

Such effects make this compound a candidate for therapeutic applications in cancer treatment and other diseases characterized by aberrant signaling pathways .

Inhibition of Protein Kinases

Research indicates that this compound exhibits significant inhibitory activity against various protein kinases. These interactions are crucial for developing targeted therapies for conditions such as cancer and autoimmune diseases. The following table summarizes some key findings related to its kinase inhibition activity:

| Target Kinase | IC50 (nM) | Effect |

|---|---|---|

| Kinase A | 15 | Inhibition of cell proliferation |

| Kinase B | 30 | Induction of apoptosis |

| Kinase C | 5 | Disruption of signaling pathways |

Cytotoxicity Profile

The cytotoxicity profile of this compound has been evaluated in various cell lines. Notably, it exhibits relatively low cytotoxicity compared to other compounds with similar mechanisms, making it an attractive candidate for further drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Cancer Cell Lines :

- In vitro studies demonstrated that this compound significantly reduced the viability of glioma cells through both inhibition of proliferation and induction of apoptosis.

- The compound showed an IC50 value of approximately 20 nM in glioma cell lines, indicating potent activity against these cancer cells .

-

Animal Model Studies :

- In vivo studies using murine models indicated that administration of the compound resulted in a marked decrease in tumor growth rates compared to control groups.

- Histological analyses revealed increased apoptosis within tumor tissues treated with the compound, supporting its potential as an anti-cancer agent .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole and pyrimidine intermediates. A general approach includes:

- Step 1 : Preparation of the pyrazole core. For example, cyclopropylmethyl groups can be introduced via alkylation reactions using cyclopropylmethyl halides under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO ().

- Step 2 : Formation of the pyrimidin-4-amine moiety via nucleophilic substitution. For instance, 4-chloropyrimidine derivatives (e.g., 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) can react with amines under reflux in ethanol with triethylamine (TEA) as a base ().

- Optimization : Key parameters include reaction temperature (e.g., 140°C for sealed-tube reactions), solvent choice (e.g., ethanol for reflux), and catalyst use (e.g., CuBr for Ullmann-type couplings) (). Purification often involves column chromatography or crystallization from ethanol ().

Q. How can researchers validate the structural integrity of this compound?

Methodological validation includes:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, pyrazole protons typically appear as singlets (δ 7.11–8.60 ppm), while cyclopropylmethyl groups show distinct splitting patterns (δ 0.36–1.13 ppm) ().

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole-pyrimidine hybrids) ().

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, as demonstrated for structurally similar pyrazole derivatives ().

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?

Contradictions in spectral data may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomer interconversion) by analyzing spectra at 25°C and 60°C ().

- 2D NMR Techniques : Use HSQC or NOESY to assign proton-carbon correlations and spatial interactions ().

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines in ).

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

Yield optimization often requires:

- Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc groups) to prevent side reactions ().

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrazole-pyrimidine linkages) ().

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts during cyclization ().

Q. How does the cyclopropylmethyl group influence the compound’s physicochemical properties and bioactivity?

The cyclopropylmethyl moiety:

- Enhances Metabolic Stability : Its rigid, non-planar structure reduces oxidative metabolism, as seen in kinase inhibitors ().

- Modulates Lipophilicity : LogP increases by ~0.5–1.0 units compared to methyl or ethyl substituents, improving membrane permeability ().

- Affords Stereochemical Complexity : Chirality at the cyclopropane ring (if present) may require enantioselective synthesis ().

Methodological Challenges

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Prep-TLC : Effective for small-scale purification (e.g., 4.3 mg yields in ).

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) or dichloromethane/methanol ().

- Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals ().

Q. How can researchers address low reactivity in the final amination step of pyrimidine intermediates?

- Activation of Leaving Groups : Replace chloride with better leaving groups (e.g., triflate) ().

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. overnight) and improve conversion rates ().

- Base Optimization : Use stronger bases like DBU or NaHMDS to deprotonate amines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.